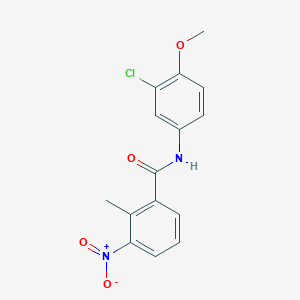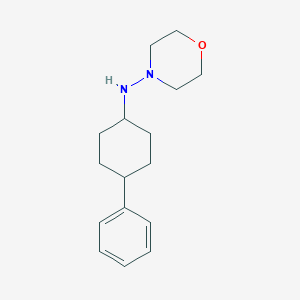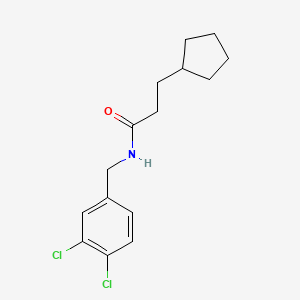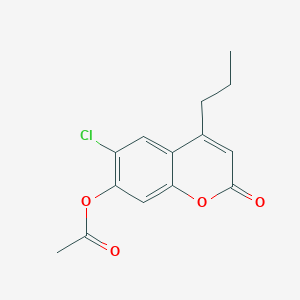
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide, also known as BPA, is a chemical compound that has been widely studied in the scientific community. BPA is a member of the acrylamide family and has been found to have several potential applications in the field of scientific research. In
科学研究应用
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide leads to changes in gene expression patterns that ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has also been found to have anti-inflammatory effects. It has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its high purity. The synthesis method of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide allows for the production of a highly pure product, which is essential for accurate and reproducible results in scientific research. However, one limitation of using N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide is its potential toxicity. N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to be toxic at high concentrations, and caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide. One area of research could focus on the development of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide derivatives with improved pharmacological properties. Another area of research could focus on the identification of the specific genes and pathways that are affected by N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide. This could lead to the development of more targeted cancer therapies. Additionally, research could focus on the potential use of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy.
Conclusion
In conclusion, N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide is a promising compound with several potential applications in scientific research. Its inhibitory effects on cancer cell growth, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for further research in the field of cancer and neurodegenerative diseases. However, caution should be taken when handling and using this compound due to its potential toxicity. Future research on N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide could lead to the development of more effective cancer therapies and treatments for neurodegenerative diseases.
合成方法
The synthesis method of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide involves the reaction of 4-bromoaniline and 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-5-3-2-4-12(15)6-11-16(19)18-14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKWRJHVLNSHT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)